molecular formula C8H8Cl2N2O2S B1395890 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride CAS No. 1332531-49-3

3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride

Cat. No. B1395890
CAS RN: 1332531-49-3
M. Wt: 267.13 g/mol
InChI Key: SKLVPNGNFBZOMK-UHFFFAOYSA-N
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Description

“3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride” is a chemical compound with the linear formula C7H6O2N2Cl2S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CC1=CN2C(SC(Cl)=C2)=N1.Cl . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a propyl group (CC), which is further attached to an imidazo[2,1-b][1,3]thiazole ring containing a chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided by Sigma-Aldrich .

Scientific Research Applications

  • Antimicrobial Activities :

    • A related compound, 3-(thiazol-2-yl carbamoyl) propanoic acid, was synthesized and used in metal complexes that showed luminescent properties and were screened for antibacterial and antifungal potential, although they exhibited non-significant activities in most cases (Kanwal et al., 2020).
  • Synthesis of New Derivatives :

    • Imidazothiazole and glycocyamidine derivatives, including structures similar to the compound , were synthesized, demonstrating potential in creating new chemical entities with varied properties (Magd El-Din et al., 2007).
  • Organometallic Chemistry :

    • The compound's related structures have been applied in the synthesis of organometallic complexes, demonstrating the versatility of these compounds in coordination chemistry (Peters et al., 2005).
  • Corrosion Inhibition :

    • While not directly involving the exact compound, related imidazoline derivatives have been investigated for their potential as non-toxic corrosion inhibitors, suggesting potential applications in industrial processes (Yadav et al., 2016).
  • Anticancer Activities :

    • Derivatives of benzimidazole, structurally similar to the compound , have shown potential in anticancer activities. This suggests possible research applications in developing novel anticancer agents (El-masry et al., 2000).
  • Catalysis in Chemical Synthesis :

    • Compounds with similar structures have been used in catalyzing various chemical reactions, indicating potential applications in synthetic chemistry (Potdar et al., 2001).
  • Ring Structure Interconversion :

    • Studies have been conducted on the reactivity of similar compounds, which can lead to ring-ring interconversions and form different structures. This has implications in the development of new pharmaceuticals or materials (Andreani et al., 1997).
  • Development of Functional Materials :

    • Research on positional isomers of similar compounds has led to the development of materials with switchable properties, useful in creating dynamic functional materials (Li & Yong, 2019).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S.ClH/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6;/h3-4H,1-2H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVPNGNFBZOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Cl)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride
Reactant of Route 2
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride
Reactant of Route 3
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride
Reactant of Route 4
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride
Reactant of Route 5
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride

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